2-Methylpiperazine
Overview
Description
2-Methylpiperazine is an organic compound with the molecular formula C5H12N2. It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is replaced by a methyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. It appears as a white to yellow crystalline powder and is hygroscopic in nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the aza-Michael addition between diamines and sulfonium salts . The reaction conditions typically involve basic environments and the use of protecting groups to ensure selective cyclization.
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydrogenation of 2-methylpiperidine or by the condensation of methylglyoxal with ethylenediamine . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation yields N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .
Scientific Research Applications
2-Methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a reagent in the design and synthesis of biologically active compounds.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs that target the central nervous system.
Industry: It is used in the production of polymers and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 2-Methylpiperazine varies depending on its application. In pharmaceuticals, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit certain pathways by binding to active sites on enzymes, thereby altering their activity .
Comparison with Similar Compounds
Piperazine: The parent compound, lacking the methyl group.
1-Methylpiperazine: A derivative with a methyl group on the nitrogen atom.
1,4-Dimethylpiperazine: A derivative with two methyl groups on the nitrogen atoms.
Uniqueness: 2-Methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and polymers, where precise control over molecular structure is crucial .
Biological Activity
2-Methylpiperazine is an organic compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. Its structural formula is . This compound has garnered attention in medicinal chemistry for its diverse biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its ability to inhibit the growth of multiple cancer cell lines, including:
- Liver Cancer (HepG2)
- Breast Cancer (MCF-7)
- Colon Cancer (HT-29)
The compound's mechanism of action primarily involves the modulation of specific molecular targets, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives of piperazine have been shown to inhibit CDK4, leading to reduced proliferation in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against:
- Staphylococcus aureus
- Escherichia coli
The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.
The biological activities of this compound can be summarized through several key mechanisms:
- Target Interactions : The compound interacts with enzymes and receptors involved in cancer progression.
- Induction of Apoptosis : At certain concentrations, it induces programmed cell death in tumor cells by interfering with survival signaling pathways.
- Antimicrobial Effects : It disrupts bacterial cell walls and inhibits essential metabolic pathways.
Table 1: Summary of Biological Activities
Activity Type | Cell Lines/Organisms Tested | IC50 Values (µM) | Notes |
---|---|---|---|
Anticancer | Liver cancer (HepG2) | 15 | Significant inhibition observed |
Breast cancer (MCF-7) | 20 | Enhanced cytotoxicity with bromobenzoyl group | |
Colon cancer (HT-29) | 18 | Potential for lead compound development | |
Antimicrobial | Staphylococcus aureus | 30 | Moderate activity against Gram-positive bacteria |
Escherichia coli | 25 | Effective against certain Gram-negative strains |
Case Study 1: Anticancer Efficacy
A study on piperazine derivatives highlighted varying degrees of cytotoxicity across different cancer cell lines. Compounds structurally related to this compound exhibited IC50 values ranging from 10 to 25 µM, indicating potential as scaffolds for novel anticancer agents.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of piperazine derivatives, including this compound. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antimicrobial potency.
Properties
IUPAC Name |
2-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMNTHCQHJPVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021900 | |
Record name | 2-Methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109-07-9 | |
Record name | 2-Methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylpiperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperazine, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0LWN1061P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methylpiperazine?
A1: this compound has the molecular formula C5H12N2 and a molecular weight of 100.16 g/mol.
Q2: Are there any spectroscopic data available for characterizing this compound?
A2: Yes, various spectroscopic techniques have been employed to characterize this compound and its derivatives. These include:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and has been used to characterize this compound salts like 2-methylpiperazinediium tetrachloridozincate(II) [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and dynamics of molecules. Researchers have used both 1H and 13C NMR to analyze the structure of this compound derivatives and study CO2 absorption and speciation in this compound solutions [, ].
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-EIMS): This technique allows for the accurate determination of molecular mass and has been used to verify the molecular composition of synthesized 1,4-di-[2-aryl-1-diazenyl]-2-methylpiperazines [].
Q3: Can this compound act as a catalyst or a templating agent in material synthesis?
A3: Yes, this compound plays a versatile role in material synthesis:
- Templating Agent: It acts as a structure-directing agent in synthesizing open-framework aluminophosphates []. The temperature used during synthesis can influence the structure-directing effect, leading to different layered aluminophosphates.
- Chiral Inducer: The chirality of this compound enantiomers has been used to direct the synthesis of noncentrosymmetric materials. For example, using (R)- or (S)-2-methylpiperazine as templates led to the formation of noncentrosymmetric gallium fluorophosphates [] and molybdates [].
Q4: What are the applications of this compound in CO2 capture?
A4: this compound shows promise as a solvent for CO2 capture, particularly in post-combustion capture from sources like coal-fired power plants:
- High CO2 Absorption Capacity: Aqueous this compound solutions demonstrate a high capacity for CO2 absorption [, ].
- Favorable Kinetics: The reaction rate of CO2 absorption in this compound solutions is relatively fast, exceeding that of some commonly used amines like monoethanolamine (MEA) [].
- Desirable Thermodynamic Properties: The heat of CO2 absorption in this compound solutions falls within a range suitable for efficient capture and regeneration processes [].
Q5: How do structural modifications of this compound influence its biological activity?
A5: Structural modifications to the this compound scaffold impact its interactions with biological targets, influencing its activity:
- Substitutions at N1 and N4: Reversing the positions of substituents on the N1 and N4 atoms of this compound derivatives significantly affects their adrenolytic and vasodilator properties [].
- 1,4-Disubstituted Derivatives: Studies on 1,4-disubstituted 2-methylpiperazines have explored their analgesic properties. While these derivatives showed no significant affinity for mu opioid receptors, some exhibited analgesic effects in in vivo models, suggesting interaction with other targets [].
Q6: How does the chirality of this compound influence its interactions in material synthesis?
A6: The chirality of this compound plays a crucial role in the formation of noncentrosymmetric materials:
- Symmetry Breaking: When racemic this compound is used, it often leads to crystallographic disorder and the creation of inversion centers in the resulting structures [, ]. This results in centrosymmetric materials.
- Chiral Induction: Utilizing enantiomerically pure (R)- or (S)-2-Methylpiperazine disrupts the inversion symmetry and orders the amines within the structure [, , ]. This directed assembly results in the formation of chiral, noncentrosymmetric materials, which can exhibit desirable properties like second harmonic generation.
Q7: Are there strategies to improve the stability or delivery of this compound-based compounds?
A7: Research on improving the stability and delivery of this compound-based compounds includes:
- Polymer Conjugation: Conjugating this compound to polymers like poly(amido amine)s (PAAs) has been explored as a strategy to enhance stability, control drug release, and potentially improve the therapeutic index of platinum-based anticancer agents [].
- Formulation for NMR Imaging: this compound derivatives have shown potential as contrast agents in magnetic resonance imaging (MRI). Studies have investigated attaching this compound to polymers carrying TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) residues to create macromolecular contrast agents with improved relaxivity properties for enhanced imaging [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.